

An In-depth Technical Guide to the Molecular Structure of Sulfamoxole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfamoxole

Cat. No.: B1682701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoxole is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of microbial infections. As with all sulfonamides, its therapeutic efficacy is intrinsically linked to its molecular structure, which allows it to act as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed exploration of the molecular architecture of **Sulfamoxole**, offering insights for researchers and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

Sulfamoxole, chemically known as 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide, is a synthetic organic compound.^[1] Its fundamental properties are summarized in the table below.

Identifier	Value
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₃ S
IUPAC Name	4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide[1]
CAS Number	729-99-7
Molecular Weight	267.31 g/mol
SMILES	CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C[1]

Structural Elucidation: A Comparative Analysis

While a specific crystal structure for **Sulfamoxole** is not readily available in the public domain, extensive crystallographic studies have been conducted on the closely related and structurally similar compound, Sulfamethoxazole. These studies provide valuable insights into the expected bond lengths and angles for **Sulfamoxole**. The following table presents representative data from the single-crystal X-ray diffraction analysis of Sulfamethoxazole, which can be considered analogous to **Sulfamoxole**'s geometry.

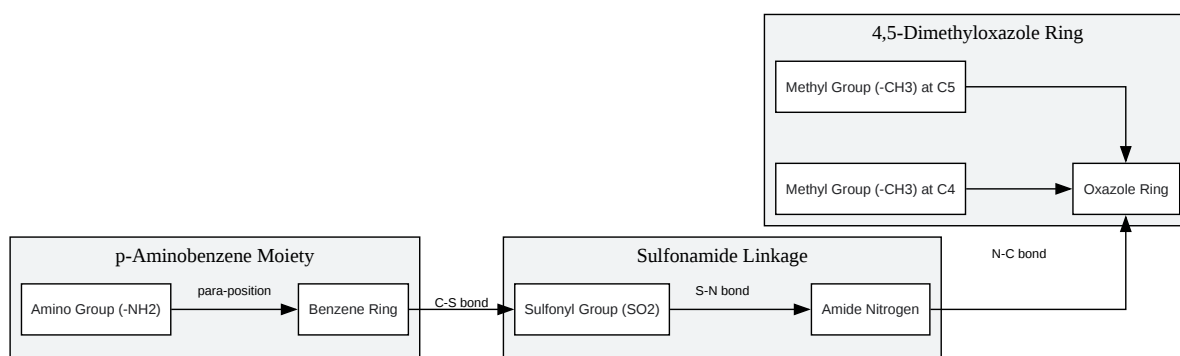
Table 1: Selected Bond Lengths and Angles for the Sulfonamide Core (from Sulfamethoxazole Crystal Structure)

Parameter	Bond	Length (Å)	Parameter	Bond	Angle (°)
Bond Length	S-O1	1.432	Bond Angle	O1-S-O2	119.5
Bond Length	S-O2	1.432	Bond Angle	O1-S-N1	107.5
Bond Length	S-N1	1.635	Bond Angle	O2-S-N1	107.5
Bond Length	S-C1'	1.760	Bond Angle	N1-S-C1'	106.8
Bond Length	N1-C2	1.385	Bond Angle	S-N1-C2	124.5

Data is for Sulfamethoxazole and serves as a close approximation for **Sulfamoxole**.

Key Structural Features

The molecular structure of **Sulfamoxole** is characterized by three primary moieties: a p-aminobenzenesulfonamide group, a sulfonamide linkage, and a 4,5-dimethyloxazole ring. This specific arrangement is crucial for its biological activity.

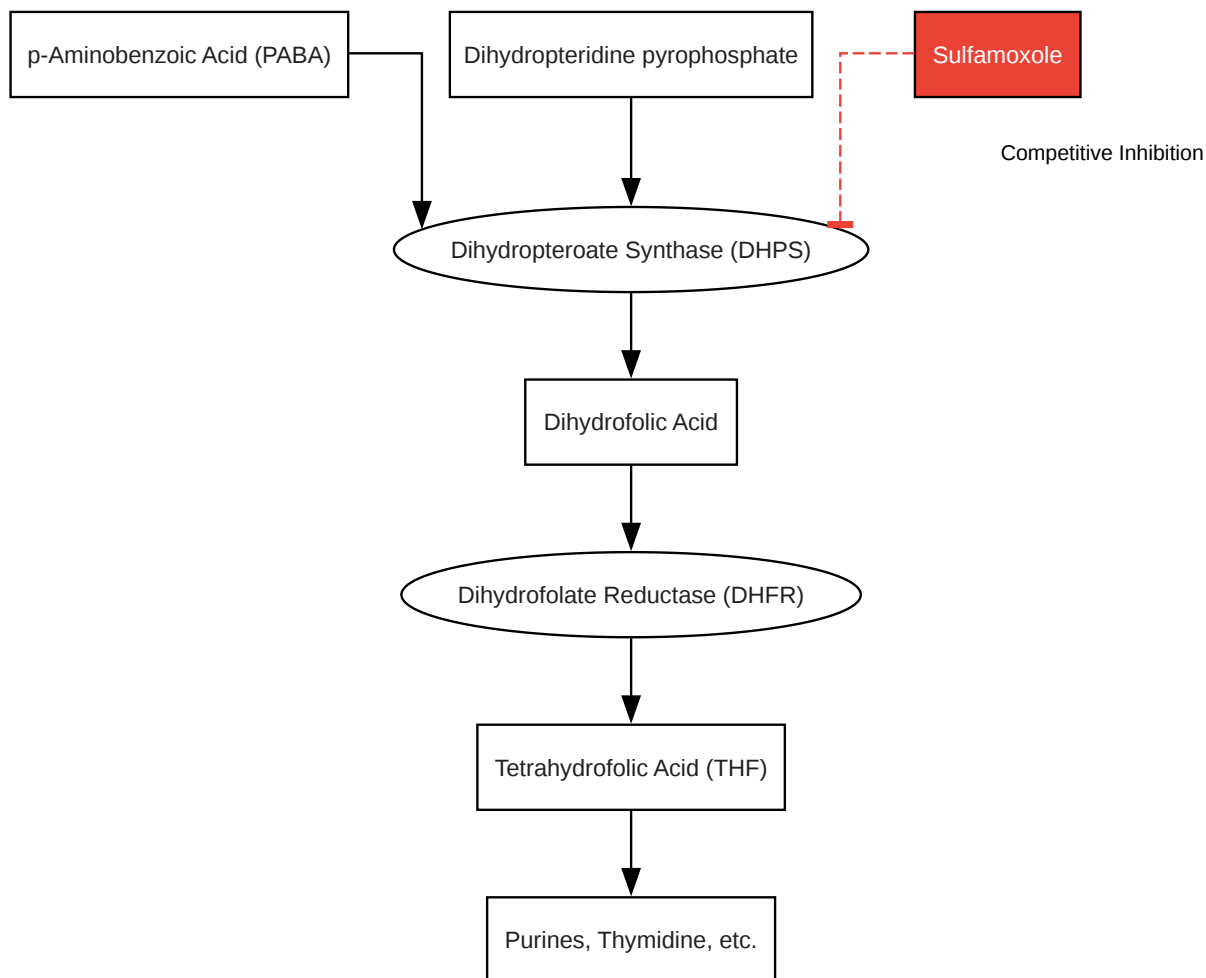


[Click to download full resolution via product page](#)

Core structural components of **Sulfamoxole**.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamoxole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.



[Click to download full resolution via product page](#)

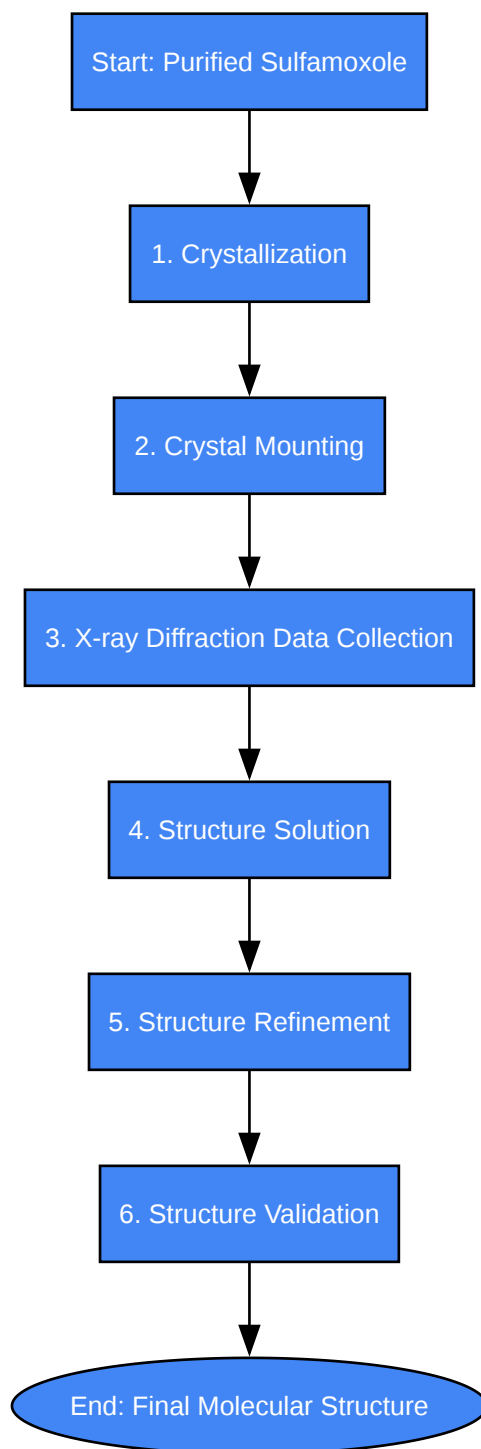
Inhibition of the bacterial folic acid synthesis pathway by **Sulfamoxole**.

Experimental Protocols: Elucidating Molecular Structure

The definitive method for determining the precise three-dimensional structure of a small molecule like **Sulfamoxole** is single-crystal X-ray diffraction. The following is a generalized workflow for this experimental procedure.

General Protocol for Single-Crystal X-ray Diffraction

- **Crystallization:** The primary and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems may need to be screened.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. The crystal is rotated, and diffraction data are collected from multiple orientations.
- **Structure Solution:** The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods.
- **Structure Refinement:** An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- **Validation:** The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

Conclusion

The molecular structure of **Sulfamoxole** is finely tuned for its role as a competitive inhibitor of dihydropteroate synthase in bacteria. A thorough understanding of its structural features, including the p-aminobenzene moiety and the dimethyloxazole ring, is paramount for the rational design of novel sulfonamide derivatives with improved efficacy and reduced susceptibility to bacterial resistance. While experimental crystallographic data for **Sulfamoxole** itself is not widely published, analysis of closely related structures provides a robust model for its molecular geometry. The methodologies outlined in this guide serve as a foundation for further research into this important class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Sulfamoxole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682701#exploring-the-molecular-structure-of-sulfamoxole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com